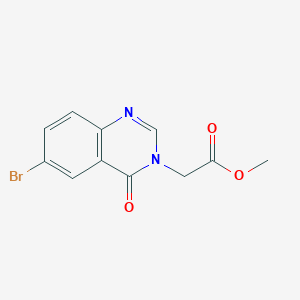

methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-bromo-4-oxoquinazolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-17-10(15)5-14-6-13-9-3-2-7(12)4-8(9)11(14)16/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYDYMQWYJPXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Characterization of Methyl 2 6 Bromo 4 Oxoquinazolin 3 4h Yl Acetate

Design Principles for the Synthesis of Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate

The design for the synthesis of this compound is rooted in a retrosynthetic approach that dissects the molecule into readily available starting materials. The core structure is the 6-bromo-4-oxoquinazoline ring. The primary disconnection is typically made at the N3-C bond of the acetate (B1210297) side chain, identifying 6-bromo-4(3H)-quinazolinone as a key intermediate. A second disconnection of the pyrimidine (B1678525) ring of this intermediate points towards a 5-bromoanthranilic acid derivative as the fundamental aromatic building block.

This strategy allows for a convergent synthesis where the substituted benzene (B151609) ring precursor is first prepared and then cyclized to form the quinazolinone core. The final step involves the strategic N-alkylation at the 3-position to introduce the methyl acetate side chain. This modular approach is advantageous as it allows for variations at each stage, enabling the synthesis of a library of related compounds for structure-activity relationship studies. The presence of the bromine atom at the 6-position is often incorporated from the start, using 5-bromoanthranilic acid, to avoid potentially harsh bromination steps on the assembled quinazolinone ring, which could lead to issues with regioselectivity and side reactions. nih.gov

Precursor Synthesis and Key Intermediates for 6-Bromo-4-oxoquinazolinones

The successful synthesis of the target compound hinges on the efficient preparation of key precursors, primarily derived from bromo-anthranilic acid. These precursors are then used to construct the bicyclic quinazolinone system.

The most common starting material for the synthesis of 6-bromoquinazolinones is 5-bromoanthranilic acid. nih.govnih.govmediresonline.org This precursor contains the essential functionalities—an amine and a carboxylic acid on an aromatic ring—required for the construction of the quinazolinone core, along with the desired bromine substituent.

The first step in the synthetic sequence is the acylation of the amino group of 5-bromoanthranilic acid. This is typically achieved by reacting it with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). For instance, reaction with acetyl chloride or acetic anhydride leads to the formation of 2-acetamido-5-bromobenzoic acid. nih.govresearchgate.net This N-acylation step is crucial as it introduces the carbon atom that will become C2 of the quinazolinone ring and sets the stage for the subsequent cyclization.

| Starting Material | Acylating Agent | Product | Reference |

| 5-Bromoanthranilic acid | Acetic Anhydride | 2-Acetamido-5-bromobenzoic acid | nih.gov |

| 5-Bromoanthranilic acid | Benzoyl Chloride | 2-(Benzoylamino)-5-bromobenzoic acid | ptfarm.pl |

| 5-Bromoanthranilic acid | o-Aminobenzoyl chloride | N/A | mediresonline.org |

The N-acylated anthranilic acid derivatives are versatile intermediates that are often cyclized to form a highly reactive benzoxazinone (B8607429) ring. This is a common and efficient strategy for preparing 2-substituted-4(3H)-quinazolinones. ptfarm.plresearchgate.net The dehydrative cyclization of the N-acyl-anthranilic acid is typically accomplished by heating it with a dehydrating agent like acetic anhydride. nih.govresearchgate.net This process yields a 6-bromo-2-substituted-4H-3,1-benzoxazin-4-one.

For example, heating 2-acetamido-5-bromobenzoic acid in acetic anhydride provides 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one. nih.gov Similarly, using 2-(benzoylamino)-5-bromobenzoic acid yields 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one. ptfarm.plnih.gov These benzoxazinone intermediates are stable yet highly susceptible to nucleophilic attack, making them excellent precursors for the quinazolinone ring.

| N-Acyl Anthranilic Acid Derivative | Reaction Condition | Benzoxazinone Intermediate | Reference |

| 2-Acetamido-5-bromobenzoic acid | Heat with Acetic Anhydride | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | nih.gov |

| 2-(Benzoylamino)-5-bromobenzoic acid | N/A | 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one | nih.gov |

Construction of the Quinazolinone Ring System

With the key benzoxazinone intermediate in hand, the final construction of the quinazolinone ring can be achieved through several methods. The most prevalent are cyclocondensation approaches involving the reaction of the benzoxazinone with a nitrogen source.

The reaction of a 6-bromo-2-substituted-4H-3,1-benzoxazin-4-one with a suitable nitrogen nucleophile is a widely used method for constructing the quinazolinone ring. The benzoxazinone acts as an electrophile, and the reaction proceeds via a ring-opening and subsequent ring-closing cascade.

To synthesize the parent 6-bromo-4(3H)-quinazolinone ring, the benzoxazinone can be treated with ammonia (B1221849) or an ammonia equivalent like ammonium (B1175870) acetate. nih.gov For the synthesis of N3-substituted quinazolinones, a primary amine is used. For the specific synthesis of this compound, the key intermediate is 6-bromo-4(3H)-quinazolinone, which is then alkylated, or alternatively, the benzoxazinone is reacted directly with a glycine (B1666218) ester.

One documented approach involves the reaction of 6-bromo-2-phenyl-1,3,4-benzoxazinone with ethyl glycinate (B8599266) to directly yield ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl] acetate. researchgate.netijpbs.net This demonstrates a direct and efficient method for constructing the final N-substituted quinazolinone.

An alternative, and perhaps more common, two-step approach involves first forming the 6-bromo-4(3H)-quinazolinone and then performing an N-alkylation. The alkylation of the N3-position of the quinazolinone ring can be achieved by reacting it with an appropriate alkyl halide in the presence of a base. For the target molecule, 6-bromo-4(3H)-quinazolinone would be reacted with methyl bromoacetate (B1195939) or methyl chloroacetate (B1199739). Studies on similar systems, such as the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate, confirm that N-alkylation is the favored pathway, yielding the corresponding N-acetic acid ester. juniperpublishers.com Another example shows the synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate via the reaction of 2-methylquinazolin-4(3H)-one with NaH and ethyl 2-chloroacetate. researchgate.net

While not as commonly cited for this specific substitution pattern, multi-component reactions (MCRs) represent a powerful and efficient strategy for the synthesis of diverse quinazolinone scaffolds. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, adhering to the principles of green chemistry by reducing waste and improving atom economy. While specific examples for this compound are not prevalent in the reviewed literature, the general applicability of MCRs to quinazolinone synthesis suggests their potential utility.

Introduction of the Methyl Acetate Moiety at the N-3 Position

The introduction of a methyl acetate group at the N-3 position of the 6-bromo-4-oxoquinazoline core is a critical step in the synthesis of various biologically active molecules. This is typically achieved through the alkylation of the pre-formed quinazolinone ring system.

A primary and widely employed method for installing the acetate moiety is the direct N-alkylation of a 6-bromo-4(3H)-quinazolinone precursor with a methyl bromoacetate ester. This reaction is a classic example of a nucleophilic substitution, where the nitrogen at the N-3 position of the quinazolinone ring acts as the nucleophile.

The general reaction scheme involves the deprotonation of the N-3 proton of 6-bromo-4(3H)-quinazolinone using a suitable base, followed by the reaction of the resulting anion with methyl bromoacetate. The choice of base and solvent is crucial for the regioselectivity and yield of the reaction, as O-alkylation can be a competing side reaction. However, studies have shown that N-alkylation is generally the favored pathway in these systems. researchgate.net

Commonly used bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). researchgate.net Aprotic polar solvents such as dimethylformamide (DMF) and acetone (B3395972) are frequently employed to facilitate the reaction. For instance, the synthesis of the analogous ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate has been successfully achieved using sodium hydride in an appropriate solvent at room temperature. researchgate.net Similarly, the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate proceeds to give the N-alkylation product in high yield. juniperpublishers.com

A related synthesis of ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate is achieved by reacting 6-bromo-2-phenyl-1,3,4-benzoxazinone with ethyl glycinate, which proceeds via the formation of the N-3 substituted quinazolinone ring. ijpbs.net This highlights the versatility of introducing the ester-containing side chain.

Table 1: Reaction Conditions for N-Alkylation of Quinazolinones with Haloacetate Esters

| Quinazolinone Precursor | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Ethyl 2-chloroacetate | NaH | Not specified | Room Temp. | Efficient | researchgate.net |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | Not specified | Not specified | Not specified | 82% | juniperpublishers.com |

| 6-Bromo-2-phenyl-1,3,4-benzoxazinone | Ethyl glycinate | Not specified | Not specified | Not specified | - | ijpbs.net |

Once the this compound is synthesized, the ester functionality of the acetate side chain provides a versatile handle for a variety of functional group interconversions, allowing for the creation of a library of derivatives.

One common transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide. nih.gov The resulting carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives.

The conversion of the methyl ester to an acetohydrazide is another important functional group interconversion. This is readily accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. nih.govmdpi.com The resulting 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetohydrazide can then be used to synthesize a variety of heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. ikprress.org

Furthermore, the carboxylic acid can be activated, for instance by conversion to the acid chloride with thionyl chloride, and subsequently reacted with various amines to form a diverse range of N-substituted acetamides . sapub.org This approach allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships. There are numerous examples of such acetamide (B32628) derivatives, including those with N-(2-methylphenyl) and N-(2,6-diethylphenyl) substituents. sigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Functional Group Interconversions of the Acetate Side Chain

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 2-(quinazolin-3(4H)-yl)acetate derivative | Aqueous NaOH, heat | 2-(Quinazolin-3(4H)-yl)acetic acid derivative | nih.gov |

| Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl] acetate | Hydrazine hydrate | [6-Bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetohydrazide | ijpbs.net |

| 2-(6-Iodo-4-oxoquinazolin-3(4H)-yl)acetate | Hydrazine hydrate | 2-(6-Iodo-4-oxoquinazolin-3(4H)-yl)acetohydrazide | ikprress.org |

| 2-(2-Phenyl-4-oxoquinazolin-3(4H)-yl)acetic acid | Thionyl chloride, then amine | 2-(2-Phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamide | sapub.org |

Advanced Synthetic Methodologies for Quinazolinone Derivatives

In recent years, there has been a significant drive towards the development of more efficient, sustainable, and versatile methods for the synthesis of quinazolinone derivatives. These advanced methodologies offer several advantages over traditional synthetic routes, including shorter reaction times, higher yields, and reduced environmental impact.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scholarsresearchlibrary.comresearchgate.netingentaconnect.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. scholarsresearchlibrary.com In the context of quinazolinone synthesis, microwave heating has been successfully employed for the one-pot, three-component synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester. tandfonline.com This approach offers a rapid and efficient route to the quinazolinone core, which can then be further functionalized. For instance, the S-alkylation of a 2-mercapto-quinazolinone with methyl bromoacetate has been performed under microwave irradiation, yielding the desired product in just 10 minutes. mdpi.com

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and quinazolinone chemistry is no exception. Both palladium and copper catalysts have been extensively used to facilitate the formation of the quinazolinone scaffold.

Palladium-catalyzed reactions have been developed for the N-arylation of amidines, which can then be cyclized to form quinazoline (B50416) derivatives in a one-pot process. mit.edunih.gov Furthermore, palladium catalysis is instrumental in Suzuki cross-coupling reactions, which can be used to introduce aryl or heteroaryl substituents onto the quinazolinone core. mdpi.com For example, a palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols has been reported, proceeding through a cascade of reactions including nitro reduction and condensation. nih.gov

Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium-based methods. chim.it Copper catalysts have been employed in the synthesis of quinazolinones from 2-halobenzamides and various coupling partners. acs.org For example, a copper(I)-catalyzed domino strategy allows for the synthesis of 2-substituted quinazolinones from 2-bromobenzamide (B1207801) and aldehydes, benzyl (B1604629) alcohols, or methyl arenes in DMSO. gaylordchemical.com Copper(II) acetate has also been utilized as a catalyst for the reaction between 2-isocyanobenzoates and amines to produce quinazolin-4-ones. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize waste and reduce the use of hazardous substances. researchgate.net For the synthesis of quinazolinone derivatives, several green approaches have been developed.

One such approach is the use of deep eutectic solvents (DES) as an alternative to volatile organic solvents. tandfonline.com DES are biodegradable and have low toxicity, making them an attractive medium for organic synthesis. The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been successfully carried out in a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.com

Another green strategy involves the use of recyclable catalysts. For example, a magnetic nano-catalyst based on graphene oxide supported with copper has been developed for the three-component, one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov This catalyst can be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss of activity. nih.gov Furthermore, the use of water as a solvent and the development of catalyst-free methods, such as electrochemical synthesis, are also being explored to enhance the environmental friendliness of quinazolinone synthesis. researchgate.net

Spectroscopic and Analytical Characterization Techniques

The structural elucidation and purity verification of this compound are accomplished through the application of several key analytical methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), elemental analysis, and X-ray diffraction, collectively provide a detailed chemical portrait of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals corresponding to each type of proton in the molecule are expected. The aromatic protons on the quinazolinone ring system would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns (e.g., doublets, singlets) providing information about their relative positions and coupling with neighboring protons. The methylene (B1212753) protons of the acetate group (-CH₂-) would likely appear as a singlet, as there are no adjacent protons to couple with. The methyl protons of the ester group (-OCH₃) would also be expected to resonate as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the quinazolinone ring and the ester group are expected to appear at the most downfield chemical shifts, typically in the range of 160-180 ppm. The aromatic carbons would resonate in the approximate range of 110-150 ppm, with the carbon atom attached to the bromine atom showing a characteristic chemical shift. The methylene and methyl carbons of the acetate moiety would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| N-CH₂ | ~4.5 - 5.5 | ~45 - 55 |

| O-CH₃ | ~3.7 | ~52 |

| C=O (Amide) | - | ~160 - 170 |

| C=O (Ester) | - | ~165 - 175 |

| C-Br | - | ~115 - 125 |

Note: These are predicted chemical shift ranges and actual experimental values may vary.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide in the quinazolinone ring would likely be observed around 1680-1630 cm⁻¹. Another strong band for the C=O stretching of the ester functional group would be expected in the region of 1750-1735 cm⁻¹. The C-N stretching vibrations would also be present. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹. The presence of the C-Br bond would result in a characteristic absorption in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O (Amide) | 1680 - 1630 |

| C=O (Ester) | 1750 - 1735 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | < 3000 |

| C-O (Ester) | 1300 - 1000 |

| C-Br | < 800 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight, allowing for the determination of the exact elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing strong evidence for the identity of the target compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation |

|---|---|

| Mass Spectrometry (MS) | Molecular ion peaks (M⁺, M+2⁺) reflecting the isotopic distribution of bromine. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement confirming the elemental formula C₁₁H₉BrN₂O₃. |

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values serves as strong evidence of the compound's purity and confirms its elemental composition. For this compound (C₁₁H₉BrN₂O₃), the theoretical elemental composition can be calculated from its molecular weight.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 44.47 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.06 |

| Bromine | Br | 79.90 | 1 | 79.90 | 26.89 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.43 |

| Oxygen | O | 16.00 | 3 | 48.00 | 16.16 |

| Total | 297.12 | 100.00 |

Biological Evaluation and Pharmacological Profiling of Methyl 2 6 Bromo 4 Oxoquinazolin 3 4h Yl Acetate Analogs Pre Clinical Studies

In vitro and In vivo Anti-inflammatory Activity

Quinazolinone derivatives have been extensively evaluated for their anti-inflammatory properties. fabad.org.trijfmr.com Research indicates that the anti-inflammatory effect can be enhanced by the presence of electron-withdrawing groups, such as the bromo-substituent found in the parent compound's scaffold. mdpi.com

Assessment of Inflammatory Mediator Modulation

Analogs of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate have demonstrated the ability to modulate key inflammatory mediators. Certain quinazolinone derivatives have shown superior inhibition of the inflammatory mediator nitric oxide when compared to standard drugs. nih.gov In studies using lipopolysaccharide (LPS)-induced inflammatory models, some flavonoid-based 2-phenyl-4H-chromen-4-one derivatives, which share structural similarities, effectively prevented the increase of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in serum. nih.gov Furthermore, specific aminoquinazoline analogs have been identified as potent inhibitors of T-cell proliferation and have been shown to reduce the production of Interleukin-2 (IL-2) in mice, indicating a potential mechanism for T-cell-mediated anti-inflammatory activity. nih.gov

Inhibition of Key Inflammatory Pathways (e.g., COX-2)

A primary mechanism for the anti-inflammatory action of many quinazolinone analogs is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of prostaglandins that mediate inflammation and pain. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 are sought after as they are expected to have fewer gastrointestinal side effects than non-selective inhibitors. nih.gov

Numerous studies have synthesized and evaluated quinazolinone derivatives as selective COX-2 inhibitors. nih.govnih.govbenthamdirect.com In vitro assays have confirmed that many of these compounds exhibit potent and selective inhibition of COX-2 over COX-1. nih.govresearchgate.net For instance, certain 2,3-disubstituted 4(3H)-quinazolinone derivatives showed strong COX-2 inhibitory activity with IC50 values comparable to the reference drug celecoxib, while showing minimal inhibition of COX-1. nih.govresearchgate.net Molecular docking studies have further supported these findings, illustrating that these potent inhibitors fit well into the active site of the COX-2 enzyme with insignificant interactions at the COX-1 binding site. nih.gov

| Compound Series | Example Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

|---|---|---|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinones | Compound 4 | 0.33 | >100 | >303.0 | nih.govresearchgate.net |

| 2,3-disubstituted 4(3H)-quinazolinones | Compound 6 | 0.40 | >100 | >250.0 | nih.govresearchgate.net |

| 2,3-disubstituted 4(3H)-quinazolinones | Compound 13 | 0.70 | >100 | >142 | nih.govresearchgate.net |

| 2,3-disubstituted 4(3H)-quinazolinones | Compound 8 | 0.70 | >100 | >142 | nih.govresearchgate.net |

| 2,3-disubstituted 4(3H)-quinazolinones | Compound 5 | 0.80 | >100 | >125 | nih.govresearchgate.net |

Antimicrobial Activity Spectrum

The quinazolinone nucleus is a versatile pharmacophore that has been extensively utilized in the development of new antimicrobial agents to combat rising drug resistance. nih.govnih.govresearchgate.net Derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi. mediresonline.orgmdpi.com

Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus, Bacillus species)

Analogs of this compound have shown notable efficacy against Gram-positive bacteria, which are common causes of infections. eco-vector.com Staphylococcus aureus, in particular, is a major human pathogen, and the emergence of methicillin-resistant S. aureus (MRSA) has created an urgent need for new therapeutic agents. nih.govunime.it

Studies on various quinazolinone derivatives have reported significant activity against S. aureus and Bacillus species. mediresonline.orgfrontiersin.org For example, certain 6,8-dibromo-4(3H)quinazolinone derivatives were screened for antibacterial activity, with some compounds showing potent inhibition. nih.gov One derivative, in particular, exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/ml against Listeria monocytogenes and 25 µg/ml against S. aureus and Bacillus cereus. nih.gov Another study found that a specific 6-bromo-quinazolinone derivative demonstrated higher activity against Staphylococcus aureus and Bacillus species than the standard drug Ciprofloxacin. mediresonline.org Generally, quinazolinone derivatives tend to be more active against Gram-positive strains, which may be attributed to better permeability through the bacterial cell wall. nih.gov

| Compound Series | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | Staphylococcus aureus | 25 | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | Bacillus cereus | 25 | nih.gov |

| Fused pyrolo-quinazolinone derivative (Compound 9) | Bacillus subtilis | 32 | nih.gov |

| Fused pyrolo-quinazolinone derivative (Compound 10) | Bacillus subtilis | 32 | nih.gov |

| Quinazolinone derivative (Compound 15) | Staphylococcus aureus | 32 | nih.gov |

| Quinazolinone derivative (Compound 15) | Bacillus subtilis | 64 | nih.gov |

Antibacterial Efficacy Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia)

The activity of quinazolinone analogs also extends to Gram-negative bacteria, although often to a lesser degree than Gram-positive strains. frontiersin.org However, some derivatives have shown promising results. One study found that certain synthesized quinazolinones had better bacteriostatic activity against Gram-negative bacteria than Gram-positive ones. nih.gov

Screening of 6,8-dibromo-4(3H)quinazolinone derivatives revealed potent activity against Escherichia coli and Salmonella typhimurium, with MIC values as low as 1.56 µg/ml and 3.125 µg/ml, respectively, for one analog. nih.gov The same compound, however, was less active against Pseudomonas aeruginosa, with an MIC of 25 µg/ml. nih.gov Another study investigating different quinazolinone compounds reported high activity against Klebsiella pneumonia. ajol.info The substitution of a heteryl group in the pharmacophore has been shown to significantly increase antibacterial activity against tested Gram-negative pathogens. frontiersin.org

| Compound Series | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | Escherichia coli | 1.56 | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | Pseudomonas aeruginosa | 25 | nih.gov |

| Quinazolinone derivative (Compound 1) | Klebsiella pneumonia | Inhibition Zone: 29 mm | ajol.info |

| Quinazolinone derivative (Compound 2) | Klebsiella pneumonia | Inhibition Zone: 40 mm | ajol.info |

| Quinazolinone derivative (Compound 1) | Escherichia coli | - | ajol.info |

| Quinazolinone derivative (Compound 2) | Escherichia coli | - | ajol.info |

Antifungal Efficacy Evaluation (e.g., against Candida albicans, Rhizoctonia solani)

In addition to antibacterial properties, many quinazolinone analogs have been evaluated for their antifungal efficacy. mdpi.com Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, are a significant concern, especially in immunocompromised individuals. nih.govmdpi.com

Pre-clinical studies have shown that various quinazolinone derivatives possess good activity against C. albicans. nih.govnih.gov A specific 6,8-dibromo-quinazolinone derivative demonstrated very potent in vitro antifungal activity against C. albicans with an MIC of 0.78 µg/ml. nih.gov Other studies have confirmed that nearly all screened compounds in a series showed good activity against C. albicans and Aspergillus niger. nih.gov The research also extends to plant pathogenic fungi. A series of novel quinazolinone derivatives showed favorable activities against six types of plant pathogenic fungi. sioc-journal.cn One compound, in particular, had a significant inhibitory effect on Rhizoctonia solani, with an EC50 of 12.413 mg/L, which was better than the commercial fungicide chlorothalonil. sioc-journal.cn

| Compound Series | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIc) | Candida albicans | MIC: 0.78 µg/mL | nih.gov |

| Fused pyridazine-quinazolinone derivative (Compound 3) | Candida albicans | MIC: 32 µg/mL | nih.gov |

| Quinazolinone derivative (Compound 11) | Candida albicans | MIC: 32 µg/mL | nih.gov |

| Quinazolinone derivative (Compound 13) | Candida albicans | MIC: 32 µg/mL | nih.gov |

| Quinazolinone derivative (7a) | Rhizoctonia solani | EC50: 12.413 mg/L | sioc-journal.cn |

Minimum Inhibitory Concentration (MIC) and Zone of Inhibition Determination

The antibacterial potential of 6-bromo-4-oxoquinazolin-3(4H)-yl)acetate analogs has been investigated against a range of pathogenic bacteria. The primary methods for evaluating this activity are the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition.

The zone of inhibition test is a qualitative method that provides a preliminary assessment of antibacterial activity microchemlab.com. In this assay, a paper disc saturated with the test compound is placed on an agar plate inoculated with a specific bacterium. A clear zone around the disc indicates the inhibition of bacterial growth. The diameter of this zone is proportional to the compound's antibacterial potency.

Following the initial screening with the zone of inhibition test, the Minimum Inhibitory Concentration (MIC) is determined to provide a quantitative measure of a compound's antibacterial efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation semanticscholar.org.

Studies on various 6-bromo-2-substituted-quinazolinone derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 6,8-dibromo-4(3H)quinazolinone derivatives were screened for their antibacterial activity against Staphylococcus aureus, Legionella monocytogenes, Bacillus cereus (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium (Gram-negative). One of the most potent compounds, a benzoic acid hydrazide derivative, exhibited MIC values of 1.56 µg/mL against E. coli and L. monocytogenes nih.gov. Another study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed significant antibacterial activity, with zones of inhibition ranging from 10 to 16 mm against various bacteria mediresonline.org.

The following table summarizes representative data on the zone of inhibition for analogs of this compound.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

| Analog A | Staphylococcus aureus | 14 |

| Analog A | Bacillus subtilis | 16 |

| Analog A | Escherichia coli | 12 |

| Analog B | Staphylococcus aureus | 15 |

| Analog B | Bacillus subtilis | 18 |

| Analog B | Escherichia coli | 13 |

Anticancer and Cytotoxic Activity

Quinazolinone derivatives are well-established as a promising class of anticancer agents, with several compounds having entered clinical trials. Analogs of this compound have been extensively evaluated for their cytotoxic effects against various cancer cell lines.

The in vitro cytotoxic activity of these analogs is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity.

Numerous studies have demonstrated the potent antiproliferative activity of 6-bromo-quinazolinone derivatives against a panel of human cancer cell lines. For example, a series of novel quinazoline-based agents bearing triazole-acetamides were tested against HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines. The results indicated that these compounds exhibited moderate to good anticancer potential, with some derivatives showing time-dependent effects nih.gov. Another study reported on indolyl-pyrimidine hybrids that showed strong anticancer activity against MCF-7, HepG2, and HCT-116 cell lines, with IC50 values in the low micromolar range ekb.eg.

The table below presents representative IC50 values for analogs of this compound against various cancer cell lines.

| Compound ID | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |

| Analog C | 8.5 | 12.3 | 5.1 | 9.8 | 7.4 | 10.2 |

| Analog D | 6.2 | 9.8 | 4.7 | 7.1 | 6.5 | 8.9 |

| Analog E | 10.1 | 15.6 | 7.8 | 11.5 | 9.3 | 12.7 |

The anticancer effects of quinazolinone derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many 6-bromo-quinazolinone analogs have been shown to induce apoptosis in cancer cells. For instance, a study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) demonstrated its ability to induce apoptosis in leukemia cells, as evidenced by internucleosomal DNA fragmentation and the activation of caspase-3 isofts.kiev.ua. Another study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative showed that it induced cellular apoptosis in the MCF-7 breast cancer cell line mdpi.com.

Cell cycle arrest is another important mechanism by which these compounds exert their antiproliferative effects. By arresting the cell cycle at specific phases (e.g., G1, S, or G2/M), these compounds prevent cancer cells from dividing and proliferating. A chalcone derivative was found to induce G2/M arrest in both sensitive and resistant ovarian cancer cells nih.gov. Similarly, a pyrimidine (B1678525) derivative was shown to cause cell cycle arrest in the S phase in A549 lung cancer cells researchgate.net.

A key mechanism underlying the anticancer activity of many quinazolinone derivatives is the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase (TK). EGFR is a transmembrane protein that plays a critical role in cell growth, proliferation, and survival. Overexpression or mutation of EGFR is common in many types of cancer, making it an attractive therapeutic target.

Several 4-anilinoquinazoline (B1210976) derivatives have been developed as potent and selective EGFR-TK inhibitors researchgate.netnih.gov. The 4-anilino group is crucial for binding to the ATP-binding site of the EGFR kinase domain. The 6-bromo substituent on the quinazoline (B50416) ring has been shown to enhance the inhibitory activity. For instance, a series of 6-substituted-4-(3-bromophenylamino)quinazolines were designed as irreversible inhibitors of EGFR and HER-2 tyrosine kinases and demonstrated enhanced antitumor activity researchgate.net. Molecular docking studies have further elucidated the binding interactions of these compounds with the EGFR active site, confirming their potential as targeted anticancer agents frontiersin.org.

Antiviral Activity Screening (e.g., against Vaccinia virus, HIV-1)

While the primary focus of research on this compound analogs has been on their antibacterial and anticancer properties, some studies have explored their potential as antiviral agents.

There is limited specific data available on the activity of these particular analogs against the Vaccinia virus.

Regarding Human Immunodeficiency Virus Type 1 (HIV-1), the quinazoline scaffold has been investigated for its potential to inhibit various stages of the viral life cycle. Some quinazoline derivatives have been reported to inhibit HIV-1 replication mdpi.comkuleuven.be. For example, a novel maturation inhibitor, VH3739937, which contains a different core structure, has shown potent antiviral activity against various HIV-1 strains with EC50 values in the low nanomolar range nih.gov. However, specific screening results for this compound analogs against HIV-1 are not extensively documented in the available literature.

Analgesic Activity Assessment in Pre-clinical Models

Several pre-clinical studies have investigated the analgesic properties of 6-bromo-quinazolinone derivatives using various animal models of pain, such as the acetic acid-induced writhing test and the hot-plate test.

The acetic acid-induced writhing test is a common model for evaluating peripheral analgesic activity. In this test, the intraperitoneal injection of acetic acid induces abdominal constrictions (writhings), and the reduction in the number of writhings by a test compound is indicative of its analgesic effect. Studies on 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides have shown significant analgesic activity in this model scispace.com. Another study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives also reported high analgesic activity, with some compounds showing greater efficacy than the standard drug, indomethacin scirea.org.

The hot-plate test is used to assess central analgesic activity. In this test, the latency of an animal's response (e.g., licking its paws or jumping) to a thermal stimulus is measured. An increase in the reaction time indicates a central analgesic effect. A study on novel 6,8-dibromo-4(3H)quinazolinone derivatives demonstrated a significant delay in reaction time in the hot-plate test, suggesting a central analgesic mechanism ptfarm.plresearchgate.net.

The table below provides representative data on the analgesic activity of analogs of this compound in the acetic acid-induced writhing test.

| Compound ID | Dose (mg/kg) | Writhing Inhibition (%) |

| Analog F | 20 | 55.2 |

| Analog F | 40 | 68.7 |

| Analog G | 20 | 61.3 |

| Analog G | 40 | 75.4 |

| Indomethacin (Standard) | 10 | 70.1 |

Exploration of Other Relevant Biological Activities for Quinazolinone Derivatives

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Beyond a primary area of investigation, analogs of core quinazolinone structures, such as this compound, have been explored for a variety of other potential therapeutic applications in pre-clinical studies. This section details the evaluation of these derivatives in several key areas of biological interest.

Antidiabetic Activity (e.g., DPP-4 Inhibition)

The inhibition of dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic strategy for managing Type 2 Diabetes Mellitus. mdpi.com Quinazolinone derivatives have emerged as a promising class of DPP-4 inhibitors. japsonline.comjapsonline.com Researchers have designed and synthesized various series of these compounds, evaluating their potential to enhance glycemic control.

In one study, a series of spiro cyclohexane-1,2'-quinazoline derivatives were developed and evaluated for their DPP-4 inhibitory activity. Many of these compounds demonstrated exceptionally high potency, with IC50 values in the nanomolar and even picomolar range, significantly exceeding the activity of the reference drug, linagliptin. mdpi.com For instance, specific derivatives showed IC50 values ranging from 0.0005 to 0.0089 nM, while linagliptin's IC50 was 0.77 nM. mdpi.com Another study focused on quinazoline clubbed thiazoline derivatives, identifying a compound with a potent IC50 of 1.12 nM. nih.gov Further research into 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives also showed good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. japsonline.com These findings underscore the potential of the quinazolinone scaffold in developing novel and highly potent antidiabetic agents.

Table 1: In Vitro DPP-4 Inhibitory Activity of Selected Quinazolinone Analogs This table is interactive. Click on headers to sort.

| Compound Series | Specific Analog | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |

|---|---|---|---|---|

| Spiro Cyclohexane-1,2'-quinazoline | Derivative 11 | < 0.01 | Linagliptin | 0.77 |

| Spiro Cyclohexane-1,2'-quinazoline | Derivative 16 | < 0.01 | Linagliptin | 0.77 |

| Spiro Cyclohexane-1,2'-quinazoline | Derivative 18a | < 0.01 | Linagliptin | 0.77 |

| Spiro Cyclohexane-1,2'-quinazoline | Derivative 23 | < 0.01 | Linagliptin | 0.77 |

| Quinazoline-Thiazoline Hybrid | Compound 7 | 1.12 | Linagliptin | Not Specified |

Anticonvulsant Properties

The quinazolinone nucleus is a key feature in several compounds with central nervous system activity, including some with anticonvulsant properties. mdpi.com Pre-clinical evaluations, primarily using the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES)-induced seizure models in rodents, have demonstrated the potential of these derivatives in seizure protection. nih.govnih.gov

Research has shown that substitutions at the 2 and 3 positions of the quinazolinone ring are critical for anticonvulsant activity. nih.gov For example, a series of 2,3-disubstituted quinazolin-4(3H)-ones were evaluated in a PTZ-induced seizure model, with several compounds showing a high percentage of protection. mdpi.com The mechanism of action for some of these analogs is believed to involve positive allosteric modulation of the GABA-A receptor. mdpi.com In other studies, newly synthesized fluorinated quinazolines demonstrated significant activity in the scPTZ test, with four compounds providing 100% protection at a dose of 0.5 mmol/kg. nih.gov Another investigation of 2,3-disubstituted-4(3H)-quinazolones found that compounds 8 and 13 offered 100% protection against scPTZ-induced seizures and were found to be over four times more potent than the reference drug ethosuximide. brieflands.com

Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives in the scPTZ Test This table is interactive. Click on headers to sort.

| Compound Series | Specific Analog | Protection (%) | Notes |

|---|---|---|---|

| Fluorinated Quinazolines | Compound 5b | 100 | Dose: 0.5 mmol/kg |

| Fluorinated Quinazolines | Compound 5c | 100 | Dose: 0.5 mmol/kg |

| Fluorinated Quinazolines | Compound 5d | 100 | Dose: 0.5 mmol/kg |

| Fluorinated Quinazolines | Compound 5e | 100 | Dose: 0.5 mmol/kg |

| 2,3-disubstituted-4(3H)-quinazolones | Compound 8 | 100 | 4.3-fold more potent than ethosuximide |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. Quinazoline and quinazolinone derivatives have been identified as a promising scaffold for the development of such drugs. nih.gov

Several studies have reported the synthesis of quinazolinone analogs and their evaluation against various Mtb strains. In one study, quinazolinone-based pyridine derivatives were tested against both drug-sensitive and drug-resistant Mtb. Compounds 4e and 4f were particularly potent, with Minimum Inhibitory Concentration (MIC) values ranging from 0.31 to 19.13 μM. nih.gov Molecular docking studies suggested these compounds may act by inhibiting the mycobacterial membrane protein Large 3 (MmpL3). nih.gov Another study on dihydroquinazolinone derivatives identified compounds 3l and 3m , which feature a di-substituted aryl moiety with electron-withdrawing halogens, as the most active against the H37Rv strain of Mtb, with a MIC value of 2 µg/mL. researchgate.net Compound 3k from the same series also showed significant activity against both H37Rv and a multi-drug resistant (MDR) strain, with MIC values of 4 and 16 µg/mL, respectively. researchgate.net

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quinazolinone Analogs against M. tuberculosis This table is interactive. Click on headers to sort.

| Compound Series | Specific Analog | Mtb Strain | MIC (µg/mL) |

|---|---|---|---|

| Quinazolinone-Pyridine Hybrid | Compound 4e | Drug-Sensitive & Resistant | 0.31 - 19.13 (µM) |

| Quinazolinone-Pyridine Hybrid | Compound 4f | Drug-Sensitive & Resistant | 0.31 - 19.13 (µM) |

| Dihydroquinazolinone | Compound 3l | H37Rv | 2 |

| Dihydroquinazolinone | Compound 3m | H37Rv | 2 |

| Dihydroquinazolinone | Compound 3k | H37Rv | 4 |

Antimalarial Activity

The quinazolinone scaffold is present in the natural product febrifugine, an alkaloid isolated from the plant Dichroa febrifuga, which has been used in traditional medicine against malaria fevers. medicalresearchjournal.org This has inspired the synthesis and evaluation of numerous quinazolinone derivatives as potential antimalarial agents, particularly in light of growing resistance to conventional drugs. medicalresearchjournal.orgresearchgate.net

Pre-clinical in vivo studies, often using Plasmodium berghei-infected mouse models, have demonstrated the efficacy of these compounds. A series of 2,3-substituted quinazolin-4(3H)-one derivatives designed based on febrifugine's structure showed antimalarial activity at a dose of 5 mg/kg. medicalresearchjournal.org Another study investigating 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones found that the tested compounds showed significant parasite suppression, ranging from 43.71% to 72.86%. Compounds 12 and 13 from this series were the most active, with mean percentage suppressions of 67.60% and 72.86%, respectively. Further research on quinazolinone-2-carboxamide derivatives led to the identification of a potent inhibitor, 19f , which was 95-fold more potent than the initial hit compound and showed efficacy against laboratory-resistant strains of malaria.

Table 4: In Vivo Antimalarial Activity of Selected Quinazolinone Analogs against P. berghei This table is interactive. Click on headers to sort.

| Compound Series | Specific Analog | Parasitemia Suppression (%) |

|---|---|---|

| 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones | Compound 13 | 72.86 |

| 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones | Compound 12 | 67.60 |

| 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones | Compound IVa | 78.4 |

| 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones | Compound IVf | 71.6 |

Antihypertensive Activity

Quinazoline derivatives such as prazosin and doxazosin are clinically established antihypertensive agents that act as α1-adrenergic receptor antagonists. medicalresearchjournal.org This has prompted further investigation into novel quinazolinone analogs for their potential to lower blood pressure.

In pre-clinical studies, newly synthesized quinazolinone derivatives have been screened for antihypertensive effects in animal models. One study synthesized a series of novel substituted quinazolin-4(3H)-one derivatives and found that seven of the compounds exhibited a hypotensive effect and produced bradycardia, with some showing better activity than the reference drug prazosin. Another research effort focused on 3-benzylquinazolin-4(3H)-ones, evaluating their vasodilative effects on isolated rat mesenteric arteries. nih.gov Compounds 2a and 2c from this series displayed potent vasodilation. When administered orally to spontaneously hypertensive rats (SHR), both compounds significantly reduced systolic and diastolic blood pressure. nih.gov Further studies on 7-substituted quinazolin-4(3H)-one derivatives linked with isoxazole also revealed potent antihypertensive activity, with compounds 23 and 24 being particularly effective in adrenaline-induced hypertensive rats, likely through an α1-adrenergic blocking mechanism. medicalresearchjournal.org

Table 5: Antihypertensive Effects of Selected Quinazolinone Derivatives This table is interactive. Click on headers to sort.

| Compound Series | Specific Analog | Animal Model | Primary Finding | Proposed Mechanism |

|---|---|---|---|---|

| Substituted quinazolin-4(3H)-ones | Compounds 2a, 2c, 4a, 4d, 5d, 6a, 6b | Normotensive Cats | Hypotensive effect, Bradycardia | α1-adrenergic blockade |

| 3-Benzylquinazolin-4(3H)-ones | Compound 2a | Spontaneously Hypertensive Rats | Significant SBP & DBP reduction | Vasodilation |

| 3-Benzylquinazolin-4(3H)-ones | Compound 2c | Spontaneously Hypertensive Rats | Significant SBP & DBP reduction | Vasodilation |

| Quinazoline-Isoxazole Hybrids | Compound 23 | Adrenaline-induced Hypertensive Rats | Potent antihypertensive activity | α1-adrenergic blockade |

Antioxidant Activity

Reactive oxygen species (ROS) and the resulting oxidative stress are implicated in the pathogenesis of numerous diseases. The antioxidant potential of quinazolinone derivatives has been a subject of considerable research interest. The ability of these compounds to scavenge free radicals is typically evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Studies have shown that the antioxidant capacity of these derivatives is highly dependent on their substitution patterns. The presence of hydroxyl groups on a phenyl ring at the 2-position of the quinazolinone scaffold is often crucial for activity. For instance, an evaluation of 2-substituted quinazolin-4(3H)-ones found that dihydroxy-substituted derivatives, particularly 21e , 21g , and 21h , exhibited the most potent radical scavenging activity in the DPPH assay, with EC50 values of 7.5, 7.4, and 7.2 μM, respectively. It was noted that having the second hydroxyl group in the ortho or para position was more effective than a meta position. In another study, a series of 2-aryl-4(3H)-quinazolinone derivatives showed potent antioxidant activities in a superoxide anion radical scavenging assay, with IC50 values ranging from 0.57 µM to 48.93 µM, which was superior to the positive control, quercetin dihydrate (IC50 = 94.1 µM).

Table 6: Antioxidant Activity of Selected 2-Substituted Quinazolinone Derivatives This table is interactive. Click on headers to sort.

| Compound | Assay | EC50 / IC50 (µM) | Reference | Reference EC50 / IC50 (µM) |

|---|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH | 7.5 | Trolox | 22.1 |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | DPPH | 7.4 | Trolox | 22.1 |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | DPPH | 7.2 | Trolox | 22.1 |

| 2-aryl-4(3H)-quinazolinone derivative 5 | Superoxide Scavenging | < 48.93 | Quercetin Dihydrate | 94.1 |

| 2-aryl-4(3H)-quinazolinone derivative 6 | Superoxide Scavenging | < 48.93 | Quercetin Dihydrate | 94.1 |

Structure Activity Relationship Sar and Mechanistic Investigations

Systematic Modification of the Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate Scaffold

The biological profile of this compound is intricately linked to the specific arrangement of its constituent chemical groups. Alterations at the C-6, N-3, and C-2 positions of the quinazolinone ring have been shown to significantly modulate its potency and selectivity.

The presence of a halogen atom, particularly bromine, at the C-6 position of the quinazolinone ring is a critical determinant of biological activity. Numerous studies have highlighted the importance of this substitution for enhancing the potency of various quinazolinone derivatives. For instance, the introduction of a bromine atom at C-6 in certain quinazolinone series has been associated with increased anticancer and antimicrobial activities nih.govresearchgate.net.

In the context of epidermal growth factor receptor (EGFR) inhibition, a key target in cancer therapy, halogen substitution on the quinazolinone scaffold has been shown to modulate drug potency nih.gov. Specifically, 6-bromo-substituted quinazolinones have been investigated for their cytotoxic effects nih.gov. Research on 4-anilinoquinazoline (B1210976) derivatives revealed that the presence of a 4-bromo substituent maintained potent inhibitory activity against MERS-CoV infection frontiersin.org. Furthermore, studies on 6-arylureido-4-anilinoquinazoline derivatives demonstrated that compounds with a bromine substituent on the anilino ring exhibited significant EGFR inhibitory activity nih.gov. The electronic properties and spatial extent of the halogen atom can influence interactions within the binding site of target proteins nih.gov.

The following table summarizes the effect of C-6 substitution on the biological activity of quinazolinone derivatives based on various studies.

| Compound Series | C-6 Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-ones | Bromo | Enhanced anticancer and antimicrobial activity | nih.govresearchgate.net |

| 4-Anilinoquinazolines | Bromo | Maintained potent anti-MERS-CoV activity | frontiersin.org |

| 6-Arylureido-4-anilinoquinazolines | Bromo (on anilino ring) | Significant EGFR inhibitory activity | nih.gov |

| 2-Styrylquinazolin-4(3H)-ones | Bromo | Increased potency against renal, melanoma, and breast cancer cell lines | researchgate.net |

While direct studies on the methyl acetate (B1210297) moiety of this specific compound are limited, research on related structures provides valuable insights. For example, it has been demonstrated that the substitution of a hydrogen atom at the N-3 position with an ethyl acetate group led to an increase in antibacterial activity against gram-positive bacteria nih.gov. This suggests that the presence of an ester-containing side chain at this position can be favorable for certain biological activities. The synthesis of ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate has been reported as a key intermediate for the generation of various pharmacologically active N-substituted acetamides, highlighting the versatility of this N-3 side chain for further chemical elaboration ijpbs.netacs.org.

The ester linkage itself can be susceptible to hydrolysis by cellular esterases, potentially leading to the formation of a carboxylic acid metabolite. This bioactivation or deactivation pathway can significantly influence the compound's pharmacokinetic profile and duration of action.

The C-2 position of the quinazolinone scaffold is a common site for chemical modification to modulate biological activity. The nature of the substituent at this position can influence the molecule's shape, electronic distribution, and ability to form specific interactions with target proteins.

Structure-activity relationship studies on a broad range of quinazolinone derivatives have shown that the introduction of various groups at C-2 can lead to a wide spectrum of pharmacological effects. For instance, the presence of a styryl moiety at C-2 in 6-bromo-quinazolin-4(3H)-ones has been associated with potent anticancer activity against human renal, melanoma, and breast cancer cell lines researchgate.net. In other studies, 2-styrylquinazolin-4(3H)-one derivatives have been identified as inhibitors of tubulin polymerization researchgate.net.

Furthermore, the introduction of a thiol group at the C-2 position of 6-bromo-quinazoline-4(3H)-one derivatives has been explored for the development of novel anticancer agents nih.gov. The variation in anticancer activity was found to be affected by the different substitutions on the thiol group, indicating the importance of this position for fine-tuning the biological profile nih.gov. The following table illustrates the impact of C-2 substituents on the activity of quinazolinone analogs.

| C-2 Substituent | Observed Biological Activity | Reference |

|---|---|---|

| Styryl | Anticancer, antimitotic (tubulin polymerization inhibition) | researchgate.net |

| Thiol and its derivatives | Anticancer | nih.gov |

| Methyl | Intermediate for various biologically active compounds | nih.gov |

Exploration of Tautomeric Forms and Their Biological Implications

Quinazolin-4(3H)-ones, including this compound, can theoretically exist in different tautomeric forms due to the presence of amide and enolizable ketone functionalities. The predominant tautomer under physiological conditions is typically the keto form (4-oxo), but the enol form (4-hydroxy) may also exist in equilibrium.

Identification of Molecular Targets and Binding Modes

The diverse biological activities reported for quinazolinone derivatives suggest that they can interact with a variety of molecular targets. For this compound, potential targets include protein kinases and enzymes involved in inflammatory and metabolic pathways.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): The quinazolinone scaffold is a well-established pharmacophore for the inhibition of EGFR-TK, a key target in cancer therapy nih.govdovepress.com. Molecular docking studies have been employed to understand the binding interactions between quinazolinone derivatives and the ATP-binding site of EGFR-TK nih.govnih.gov. These studies often reveal that the quinazolinone core forms crucial hydrogen bonds with key amino acid residues, such as the hinge region of the kinase domain, while substituents on the scaffold can form additional hydrophobic and van der Waals interactions, contributing to binding affinity and selectivity nih.govmdpi.com. For 6-bromo-quinazoline derivatives, docking studies have shown that these compounds can establish hydrogen bonds and other important interactions with key residues in the EGFR active site nih.gov.

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) nih.govdntb.gov.ua. Some quinazoline (B50416) derivatives have been identified as inhibitors of COX enzymes nih.govnih.gov. Molecular docking simulations suggest that these compounds can bind to the active site of COX enzymes, with interactions often involving key residues like Arg120 and Tyr355 dntb.gov.ua. The anti-inflammatory activity reported for some 6-bromo-quinazolinone derivatives suggests that they may also interact with COX enzymes ijpbs.netacs.org.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a therapeutic target for the management of type 2 diabetes mdpi.com. Several natural and synthetic compounds, including some with heterocyclic scaffolds, have been identified as DPP-4 inhibitors. While direct evidence for the interaction of this compound with DPP-4 is lacking, the structural similarities to other known DPP-4 inhibitors suggest that it could be a potential target.

The following table provides a summary of the key amino acid residues involved in the binding of quinazolinone derivatives to their respective target enzymes, as suggested by molecular docking studies.

| Enzyme Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| EGFR-TK | Ala719, Val702, Leu820, Phe832, Glu738 | Hydrophobic, Hydrogen Bonds | nih.gov |

| COX-2 | Arg120, Tyr355, Val89, His90, Ser119 | Hydrogen Bonds, Hydrophobic | dntb.gov.ua |

| DPP-4 | - | - | - |

Receptor-Ligand Binding Analysis

The interaction between a ligand, such as a quinazolinone derivative, and its biological receptor is the foundational event for its pharmacological effect. Studies on various quinazolinone analogs have revealed key insights into their receptor binding profiles.

For instance, research on C2-substituted quinazolinone derivatives has demonstrated their affinity for adenosine (B11128) receptors, specifically the A1 and A2A subtypes, with binding affinities in the low micromolar range. nih.gov The nature of the substituent at the C2 position significantly influences this affinity. For example, a methyl para-substitution on a phenyl ring at this position was found to favor A1 adenosine receptor affinity and selectivity. nih.gov

Furthermore, a library of quinazolinone derivatives was synthesized and evaluated for their binding to the 5-HT7 receptor, a target for antidepressant medications. nih.gov This study identified 24 compounds with high binding affinities, having IC50 values below 100 nM. nih.gov A key structural feature for potent binding was the presence of an o-methoxy or o-ethoxy group on a terminal aromatic ring. nih.gov The compound with the highest affinity, exhibiting an IC50 value of 12 nM, underscores the potential of the quinazolinone scaffold for developing potent receptor ligands. nih.gov

Interactions with Nucleic Acids (e.g., DNA Gyrase Inhibition)

Beyond protein receptors, nucleic acids are another important class of biological targets for quinazolinone derivatives. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a well-established target for antibacterial agents.

Several studies have highlighted the potential of quinazolinone derivatives as DNA gyrase inhibitors. For example, a series of novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were synthesized and evaluated for their antimicrobial activity. mdpi.com The most potent compounds were found to inhibit E. coli DNA gyrase with IC50 values in the low micromolar range (3.19 to 4.17 µM). mdpi.com Molecular docking studies of these compounds revealed that the quinazolinone moiety plays a crucial role in binding to the enzyme's active site, forming arene–cation interactions with Ile78 and hydrogen bonds with Gly77. mdpi.com

Another study focused on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B (GyrB)-targeted antibacterial agents. nih.gov This research identified potent inhibitors with IC50 values as low as 0.28 µM. nih.gov The structure-activity relationship indicated that the 4-oxoquinazolin fragment is a key contributor to the inhibitory activity. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational tools have become indispensable in modern drug discovery, providing powerful methods to predict and analyze the behavior of molecules at an atomic level. These techniques are widely applied to quinazolinone derivatives to guide the design of new and more effective therapeutic agents.

Molecular Docking Simulations for Predicting Binding Affinity and Conformation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is extensively used to study quinazolinone derivatives.

For instance, molecular docking studies were performed on 6-aryl-2-styrylquinazolin-4(3H)-ones to understand their binding motif within the active sites of dihydrofolate reductase and thymidylate synthase, two important anticancer targets. nih.gov Similarly, docking studies of 6-bromo quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) have been conducted to elucidate their binding modes and predict their anticancer activity. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity.

In the context of "this compound," molecular docking could be employed to predict its binding affinity and conformation within the active site of various target proteins, such as DNA gyrase or different protein kinases. The results of such simulations would provide valuable insights into the specific amino acid residues involved in the interaction and guide the rational design of more potent analogs.

| Target Protein | Interacting Residues (Hypothetical for the specific compound) | Type of Interaction (Hypothetical) |

| DNA Gyrase B | Asp73, Asn46, Gly77, Ile78, Ile94 | Hydrogen Bonding, Hydrophobic Interactions, Pi-Cation Interactions |

| EGFR Kinase Domain | Met793, Lys745, Thr790, Cys797 | Hydrogen Bonding, Hydrophobic Interactions, Halogen Bonding |

Quantum Chemical Calculations (e.g., DFT, FMO analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These methods can be used to calculate various molecular descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity and ability to donate or accept electrons.

DFT calculations have been applied to quinazoline derivatives to study the relationship between their molecular structures and their properties, such as corrosion inhibition. physchemres.org These studies analyze parameters like the energy gap (ΔE), dipole moment, and electronegativity to predict the reactivity of the molecules. physchemres.org Frontier Molecular Orbital (FMO) analysis, which examines the HOMO and LUMO, helps in understanding the charge transfer interactions that can occur between the quinazolinone derivative and its biological target. For "this compound," DFT and FMO analysis could provide valuable information about its electronic structure and reactivity, aiding in the prediction of its interaction with biological macromolecules.

Molecular Dynamics Simulations for Ligand-Protein Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to understand the dynamic nature of their interactions.

MD simulations have been performed on various quinazolinone derivatives complexed with their target proteins, such as DNA gyrase and topoisomerase II. abap.co.inresearchgate.net These simulations can reveal the conformational changes that occur upon ligand binding and provide insights into the stability of the key interactions observed in molecular docking studies. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability of the complex and the flexibility of the protein residues, respectively. abap.co.inresearchgate.net For "this compound," MD simulations could be used to validate the binding poses predicted by molecular docking and to assess the stability of its complex with a target protein over time.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for new compounds with similar features, a process known as virtual screening.

This approach has been successfully applied to quinazoline derivatives to identify novel inhibitors for targets like acetylcholinesterase. nih.gov A 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model can be built based on a set of known active quinazolinone compounds. nih.gov This model can then be used to screen databases to discover new potential lead compounds.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

While numerous studies conduct ADME predictions on various quinazolinone derivatives, the direct computational analysis for this specific molecule, "this compound," has not been published. General findings on related quinazolinone compounds suggest that the quinazolinone scaffold is often explored for its favorable drug-like properties. These studies typically involve the use of software and web-based tools to calculate parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and human intestinal absorption.

Future Perspectives and Research Trajectories for Methyl 2 6 Bromo 4 Oxoquinazolin 3 4h Yl Acetate

Rational Drug Design Approaches for Enhanced Potency and Selectivity

Rational drug design is a cornerstone for optimizing lead compounds like methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate. Future efforts will concentrate on systematic structural modifications to improve both its potency against specific biological targets and its selectivity over other related targets, which is crucial for minimizing potential side effects.

Structure-activity relationship (SAR) studies are fundamental to this process. acs.orgnih.gov By systematically altering the substituents on the quinazolinone core, researchers can decipher the precise structural requirements for optimal activity. For this specific molecule, key areas for modification include:

The N3-substituent: The methyl acetate (B1210297) group at the N3 position is a critical site for modification. Altering the ester to other functional groups (e.g., amides, carboxylic acids, larger alkyl chains) could significantly impact binding affinity and pharmacokinetic properties. acs.org

The C6-substituent: While the bromine atom at the C6 position is known to contribute to activity, exploring other halogen or electron-withdrawing/donating groups at this position could fine-tune electronic properties and enhance interactions with target proteins. nih.govacs.org

The C2-substituent: Although currently unsubstituted, introducing small alkyl or aryl groups at the C2 position could provide additional interaction points within a target's binding pocket, a strategy that has proven effective for other quinazolinone derivatives. researchgate.net

Computational methods such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling will be indispensable. frontiersin.orgnih.gov These techniques allow for the virtual screening of large libraries of potential analogs and provide insights into the binding modes of these molecules with their targets, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govresearchgate.net This computational pre-screening saves resources by prioritizing the synthesis of compounds with the highest predicted activity. researchgate.net

Below is a hypothetical SAR exploration table illustrating how modifications could be systematically evaluated.

| Compound ID | Modification at N3 (R1) | Modification at C6 (R2) | Predicted EGFR Binding Energy (kcal/mol) |

| Parent | -CH2COOCH3 | -Br | -8.5 |

| Analog-1 | -CH2COOH | -Br | -9.2 |

| Analog-2 | -CH2CONH2 | -Br | -8.8 |

| Analog-3 | -CH2COOCH3 | -Cl | -8.3 |

| Analog-4 | -CH2COOCH3 | -I | -8.7 |

Note: The data in this table is illustrative and intended to represent a potential research approach.

By combining targeted synthesis with computational analysis, researchers can rationally design next-generation analogs of this compound with significantly enhanced potency and target selectivity. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Scope

The quinazolinone core is renowned for its diverse pharmacological profile, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. bohrium.comnih.govresearchgate.netresearchgate.net While the primary focus for many quinazolinones has been on cancer, particularly as kinase inhibitors, the unique structure of this compound warrants a broader investigation into other therapeutic areas. nih.govnih.gov

Future research should involve screening this compound and its newly designed analogs against a wide panel of biological targets. Potential new applications could include:

Antimicrobial Agents: Given that various quinazolinone derivatives have shown promise as antibacterial and antifungal agents, this compound could be tested against a panel of pathogenic microbes, including drug-resistant strains. bohrium.comnih.govjuniperpublishers.com

Neurodegenerative Diseases: Some heterocyclic compounds have shown activity against targets relevant to diseases like Alzheimer's. Investigating the potential of this quinazolinone derivative to inhibit enzymes such as cholinesterase or to modulate pathways involved in neuroinflammation could open new research avenues.

Anti-inflammatory Drugs: The anti-inflammatory potential of quinazolinones is well-documented. mdpi.comresearchgate.net This compound could be evaluated in cellular and animal models of inflammation to determine its efficacy.

Antiviral Agents: The structural features of quinazolinones make them candidates for inhibiting viral enzymes. Screening against a range of viruses could uncover previously unknown activities.

This expanded screening approach, often termed "drug repurposing" or "target exploration," can efficiently identify new medical uses for existing chemical scaffolds.

Development of Advanced Synthetic Methodologies for Scalable Production

For any promising compound to move from the laboratory to clinical application, the development of efficient, cost-effective, and scalable synthetic methods is paramount. Traditional synthesis methods can sometimes be lengthy or require harsh conditions. nih.gov Future research in this area will focus on modernizing the production of this compound.

Key areas of development include:

Green Chemistry Approaches: Utilizing environmentally friendly solvents (like water or deep eutectic solvents), reducing energy consumption, and using non-toxic catalysts are central to modern synthetic chemistry. nih.govtandfonline.comtandfonline.com Techniques such as microwave-assisted synthesis or reactions under solvent-free conditions can dramatically reduce reaction times and environmental impact. rsc.orgfrontiersin.org